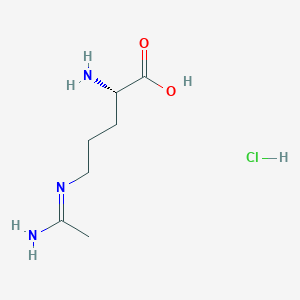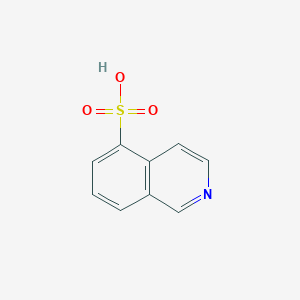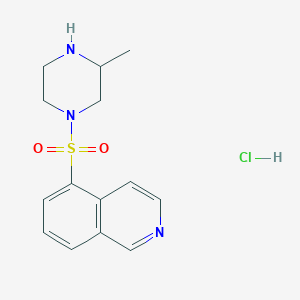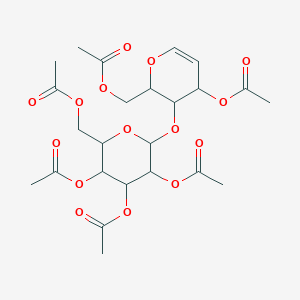
Methyl 9-hydroxynonanoate
Overview
Description
Methyl 9-hydroxynonanoate is an organic compound with the molecular formula C10H20O3. It is a fatty acid methyl ester derived from nonanoic acid, featuring a hydroxyl group at the ninth carbon position. This compound is known for its applications in the polymer industry, particularly as a monomer for producing bio-based polymers .
Mechanism of Action
Target of Action
Methyl 9-hydroxynonanoate is primarily used as a monomer for polymer industries . It is formed by the esterification of long-chain straight-chain fatty acids, 9-hydroxynonanoic acid, and methanol . The primary targets of this compound are the unsaturated fatty acids present in vegetable oils . These fatty acids contain two functional groups (a carbonyl and several unsaturated bonds) where chemical reactions can be performed .
Mode of Action
The compound interacts with its targets through a process known as oxidative cleavage . This process involves the breaking of a molecule into two or more smaller molecules in the presence of an oxidizing agent . In the case of this compound, the oxidative cleavage occurs in a solvent-free medium at room temperature, followed by a reduction step .
Biochemical Pathways
The oxidative cleavage of fatty acid methyl esters from vegetable oils leads to the production of the corresponding aldehyde . After hydrogenation of reductive amination, this aldehyde can be transformed to a monomer for polymer industries . This process contributes to the flexibility, toughness, light stability, biodegradability, and low toxicity of many plastics .
Pharmacokinetics
It is known that the compound is produced synthetically for various applications . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be an interesting area for future research.
Result of Action
The result of the action of this compound is the production of monomers for polymer industries . These monomers contribute to the creation of a variety of products, including plasticizers, polyamide plastics, wool treatment, and new coatings .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an oxidizing agent . The oxidative cleavage step occurs in a solvent-free medium at room temperature . The nature of the solvent used plays an important role during ozonolysis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be converted to monomers for polymer industries by an oxydoreductive cleavage step . This suggests that Methyl 9-hydroxynonanoate may interact with various enzymes and proteins involved in this process.
Cellular Effects
Given its role in the production of monomers for polymer industries, it may influence cellular processes related to polymer synthesis and degradation .
Molecular Mechanism
It is known to undergo an oxydoreductive cleavage step to be converted into monomers for polymer industries . This suggests that it may interact with enzymes and other biomolecules at the molecular level, potentially influencing their activity.
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions .
Metabolic Pathways
This compound is involved in the production of monomers for polymer industries through an oxydoreductive cleavage step . This suggests that it may interact with enzymes and cofactors involved in this process, potentially influencing metabolic flux or metabolite levels.
Subcellular Localization
Given its role in the production of monomers for polymer industries, it may be localized to areas of the cell involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-hydroxynonanoate can be synthesized through the oxidative cleavage of fatty acid methyl esters derived from vegetable oils such as rapeseed oil. The process involves an oxydoreductive cleavage step in a solvent-free medium at room temperature, followed by a reduction step . The reaction conditions are mild, and all by-products are valuable, making this method environmentally friendly.
Industrial Production Methods: The industrial production of this compound typically involves the ozonolysis of unsaturated fatty acid methyl esters. This method is highly effective for producing a range of compounds, including carboxylic acids, ketones, aldehydes, and alcohols . The choice of solvent plays a crucial role in the efficiency of the ozonolysis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 9-hydroxynonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: Nonanoic acid derivatives.
Reduction: Nonanol derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
Methyl 9-hydroxynonanoate has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Comparison with Similar Compounds
- Methyl 9-hydroxypelargonate
- Nonanoic acid, 9-hydroxy-, methyl ester
- Methyl nonanoate
Comparison: Methyl 9-hydroxynonanoate is unique due to the presence of both a hydroxyl group and an ester group, which allows it to participate in a wide range of chemical reactions. Its bio-based origin and environmentally friendly production methods make it a valuable compound in the development of sustainable materials .
Properties
IUPAC Name |
methyl 9-hydroxynonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZOOQYPYGPBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303599 | |
| Record name | Methyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34957-73-8 | |
| Record name | 34957-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 9-hydroxynonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 9-hydroxynonanoate in polymer production?
A1: this compound is a valuable monomer for polymer industries. It can be derived from a renewable resource, rapeseed oil, through an environmentally friendly process. [] Specifically, fatty acid methyl esters extracted from rapeseed oil can be converted to this compound through an oxidative cleavage step followed by reduction. [] This process boasts high yield, with this compound constituting approximately 85% of the final product. [] Furthermore, the process is carried out under mild conditions at room temperature in a solvent-free medium, minimizing environmental impact. [] This sustainable production method makes this compound an attractive alternative to traditional, less eco-friendly polymer precursors.
Q2: Besides this compound, what other valuable products are generated during its synthesis from rapeseed oil?
A2: While the research article focuses primarily on this compound production, it highlights that all byproducts generated during the oxidative cleavage of fatty acid methyl esters are valuable. [] Although the specific byproducts are not explicitly named, their potential applications likely lie within the chemical industry. This emphasizes the economic and environmental advantages of utilizing rapeseed oil as a starting material, as it leads to a process with minimal waste and multiple valuable outputs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
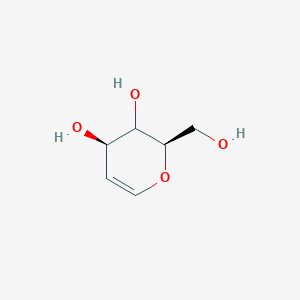
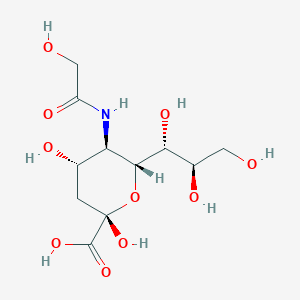

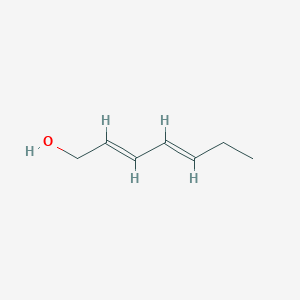

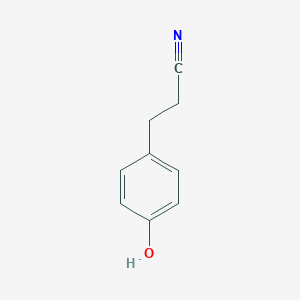
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)
